BR103 (Azalanstat): An In-depth Technical Guide
BR103 (Azalanstat): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BR103, also known as Azalanstat or RS-21607. BR103 is a potent and selective inhibitor of lanosterol 14α-demethylase, a key enzyme in the cholesterol biosynthesis pathway. This document details its chemical structure, mechanism of action, relevant quantitative data, summaries of key experimental protocols, and a visualization of the signaling pathway it modulates.
Chemical Structure
BR103, chemically named 4-({[(2S,4S)-2-[2-(4-Chlorophenyl)ethyl]-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl}sulfanyl)aniline, is a synthetic imidazole derivative.
Chemical Formula: C₂₂H₂₄ClN₃O₂S
Molecular Weight: 429.96 g/mol
SMILES: Clc1ccc(cc1)CC[C@@]2(OC--INVALID-LINK--CSc3ccc(N)cc3)Cn4ccnc4
InChI Key: VYNIUBZKEWJOJP-UNMCSNQZSA-N
Mechanism of Action
Azalanstat is a tight-binding, competitive inhibitor of lanosterol 14α-demethylase (CYP51A1), a cytochrome P450 enzyme.[1] This enzyme is critical for the conversion of lanosterol to cholesterol in the cholesterol biosynthesis pathway. By inhibiting this step, Azalanstat effectively blocks the endogenous production of cholesterol.[2] Studies have shown that it preferentially lowers low-density lipoprotein (LDL) cholesterol and apolipoprotein B (apo B) relative to high-density lipoprotein (HDL) cholesterol and apolipoprotein A-1 (apo A-1).[2]
Quantitative Data
The following tables summarize the key quantitative data reported for BR103 (Azalanstat).
Table 1: In Vivo Efficacy in Hamsters
| Parameter | Value | Species | Administration | Reference |
| Serum Cholesterol Lowering (ED₅₀) | 62 mg/kg | Hamster | Oral | [2] |
| Hepatic HMG-CoA Reductase Inhibition (ED₅₀) | 31 mg/kg | Hamster | Oral | [2] |
Table 2: In Vitro Potency
| Parameter | Value (app Ki) | Enzyme Source | Reference |
| Lanosterol 14α-demethylase Inhibition | 840 pM | Rat Liver | [1] |
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the activity of BR103 (Azalanstat). These are based on published literature and are intended to provide an overview rather than complete, detailed protocols.
1. In Vivo Cholesterol Lowering Studies in Hamsters
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Objective: To determine the dose-dependent effect of orally administered Azalanstat on serum cholesterol levels.
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Methodology Summary: Male golden Syrian hamsters are fed a standard chow diet. Azalanstat is administered orally, likely as a daily dose, at a range of concentrations (e.g., 3-30 mg/kg).[1] After a specified treatment period (e.g., one week), blood samples are collected to measure serum cholesterol levels. The dose required to achieve a 50% reduction in serum cholesterol (ED₅₀) is then calculated.[2]
2. In Vitro Inhibition of Lanosterol 14α-demethylase
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Objective: To determine the inhibitory potency (apparent Kᵢ) of Azalanstat against purified lanosterol 14α-demethylase.
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Methodology Summary: The lanosterol 14α-demethylase enzyme is purified from rat liver microsomes. The enzymatic assay is performed by incubating the purified enzyme with its substrate, lanosterol, in the presence of varying concentrations of Azalanstat. The rate of product formation is measured, and the data are used to calculate the apparent inhibition constant (Kᵢ) through competitive binding analysis.[1]
3. Inhibition of Cholesterol Synthesis in HepG2 Cells
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Objective: To assess the ability of Azalanstat to inhibit cholesterol synthesis in a human liver cell line.
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Methodology Summary: Human hepatoma G2 (HepG2) cells are cultured in a suitable medium. The cells are then treated with various concentrations of Azalanstat. To measure cholesterol synthesis, a radiolabeled precursor, such as [¹⁴C]-acetate, is added to the culture medium. After an incubation period, the cellular lipids are extracted, and the amount of radiolabel incorporated into cholesterol is quantified to determine the extent of inhibition.
Signaling Pathway Visualization
The following diagram illustrates the cholesterol biosynthesis pathway and the point of inhibition by BR103 (Azalanstat).
Caption: Cholesterol biosynthesis pathway and the inhibitory action of BR103.
This diagram illustrates the multi-step conversion of Acetyl-CoA to Cholesterol. BR103 (Azalanstat) specifically inhibits the enzyme Lanosterol 14α-demethylase (CYP51A1), thereby blocking the conversion of Lanosterol to downstream sterols and ultimately Cholesterol.
